2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde
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Overview
Description
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the benzene ring
Preparation Methods
The synthesis of 2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine, methoxy, and methylthio groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy and methylthio groups can also influence the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde can be compared to other similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: Lacks the methylthio group, which can affect its reactivity and applications.
3-Methoxy-5-(methylthio)benzaldehyde:
2-Fluoro-3-methoxybenzaldehyde: Lacks the methylthio group, affecting its overall chemical behavior.
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2S/c1-12-8-4-7(13-2)3-6(5-11)9(8)10/h3-5H,1-2H3 |
InChI Key |
YMBWMOLRQOCPMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)SC |
Origin of Product |
United States |
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